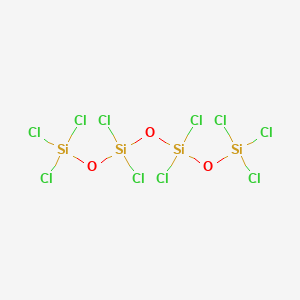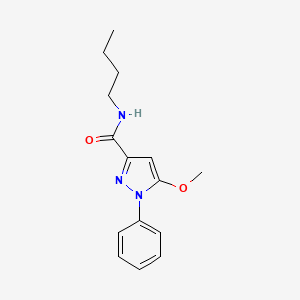
15-Methyl-1-oxacyclohexadecane-2,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methyl-1-oxacyclohexadecane-2,13-dione is a chemical compound with the molecular formula C15H26O3. It is also known by other names such as 12-ketopentadecanolide and 12-oxo-15-pentadecanolide . This compound is part of the larger family of oxacyclohexadecanes, which are characterized by a 16-membered ring containing an oxygen atom and two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methyl-1-oxacyclohexadecane-2,13-dione typically involves the cyclization of long-chain hydroxy acids or esters. One common method is the lactonization of 15-hydroxy-1-pentadecanone under acidic conditions . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
15-Methyl-1-oxacyclohexadecane-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
15-Methyl-1-oxacyclohexadecane-2,13-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 15-Methyl-1-oxacyclohexadecane-2,13-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
12-Ketopentadecanolide: Another member of the oxacyclohexadecane family with similar structural features.
12-Oxo-15-pentadecanolide: A closely related compound with comparable chemical properties.
Uniqueness
15-Methyl-1-oxacyclohexadecane-2,13-dione is unique due to its specific methyl substitution, which can influence its reactivity and interaction with other molecules.
Properties
CAS No. |
57785-40-7 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
15-methyl-oxacyclohexadecane-2,13-dione |
InChI |
InChI=1S/C16H28O3/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)19-13-14/h14H,2-13H2,1H3 |
InChI Key |
OMEHFLCQTFHGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCCCCCCCCCC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


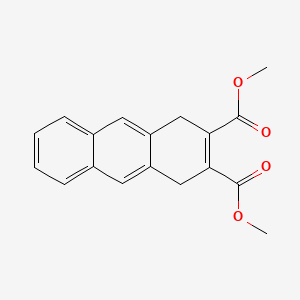
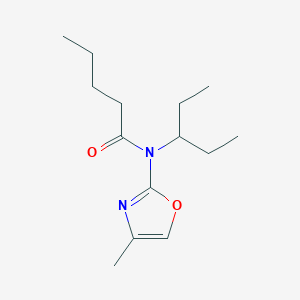

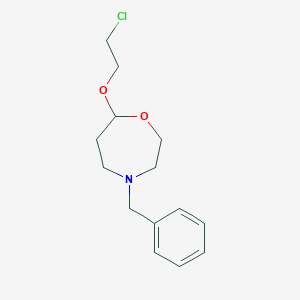
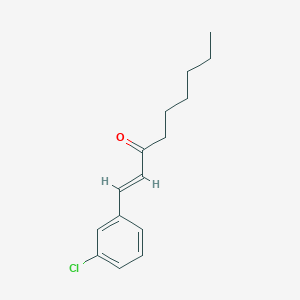

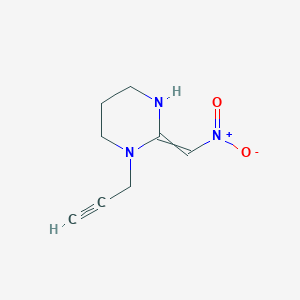
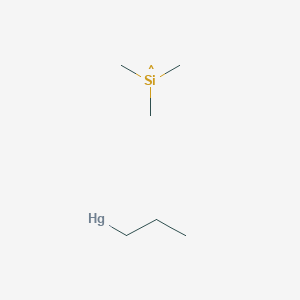
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)

![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
